1-(2,6-Difluorophenyl)propan-2-amine hydrochloride

Overview

Description

1-(2,6-Difluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .Physical And Chemical Properties Analysis

1-(2,6-Difluorophenyl)propan-2-amine hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would typically be determined experimentally.Scientific Research Applications

Crystal Structure Analysis

- Conformational Analyses in Different Environments : Studies have analyzed crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including the hydrochloride form, using X-ray diffraction. These analyses provide insights into the conformations of the amine fragments and the crystal packing, which are essential for understanding the compound's behavior in different environments (Nitek et al., 2020).

Chemical Reactions and Synthesis

- Aminolysis Reactions : Research has been conducted on the aminolysis of compounds similar to 1-(2,6-Difluorophenyl)propan-2-amine hydrochloride, providing insights into the reaction conditions and mechanisms (Novakov et al., 2017).

- Synthesis of β-Aminoketones : The synthesis of β-aminoketones has been explored, which includes derivatives of 1-(2,6-Difluorophenyl)propan-2-amine hydrochloride. This research is significant for the development of new compounds and applications (Makarova et al., 2002).

- Electrochemical Fluorination : Studies on the electrochemical fluorination of partly fluorinated compounds provide insights into the synthesis and applications of fluorinated derivatives, relevant to 1-(2,6-Difluorophenyl)propan-2-amine hydrochloride (Ono et al., 1985).

Spectroscopic Characterization

- Identification and Derivatization of Cathinones : Spectroscopic studies, including NMR and X-ray diffraction, have been conducted on cathinones similar to 1-(2,6-Difluorophenyl)propan-2-amine hydrochloride. These studies are crucial for the identification and understanding of the compound's properties (Nycz et al., 2016).

Corrosion Inhibition

- Synthesis of Tertiary Amines as Corrosion Inhibitors : Research into the synthesis of tertiary amines, including derivatives of 1-(2,6-Difluorophenyl)propan-2-amine hydrochloride, has shown their potential as corrosion inhibitors for metals (Gao et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name |

1-(2,6-difluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-6(12)5-7-8(10)3-2-4-9(7)11;/h2-4,6H,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIBMDIWHFUNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)propan-2-amine hydrochloride | |

CAS RN |

1181458-98-9 | |

| Record name | Benzeneethanamine, 2,6-difluoro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

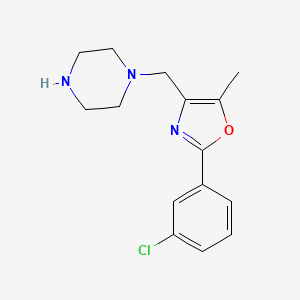

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1421565.png)

![2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1421568.png)

![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one](/img/structure/B1421574.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)